molecular formula C14H15BrN2O3 B11005151 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid

4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid

Cat. No.: B11005151
M. Wt: 339.18 g/mol
InChI Key: MZWVJYYNMDPCID-UHFFFAOYSA-N
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Description

4-{[(4-Bromo-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic compound featuring a butanoic acid backbone modified with a 4-bromoindole moiety linked via an acetylated amine group.

Properties

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

4-[[2-(4-bromoindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C14H15BrN2O3/c15-11-3-1-4-12-10(11)6-8-17(12)9-13(18)16-7-2-5-14(19)20/h1,3-4,6,8H,2,5,7,9H2,(H,16,18)(H,19,20)

InChI Key

MZWVJYYNMDPCID-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCCC(=O)O)C(=C1)Br

Origin of Product

United States

Preparation Methods

One-Pot Bromination-Acetylation

A streamlined approach combines bromination and acetylation in a single vessel:

  • 4-Bromoindole is generated in situ using N-bromosuccinimide (NBS) in acetonitrile.

  • Direct addition of acetyl chloride and triethylamine without isolation.

  • Yields are lower (70–75%) due to competing side reactions.

Enzymatic Hydrolysis

Lipase-mediated hydrolysis of tert-butyl esters (as described in WO2003045899A1) offers an eco-friendly alternative:

  • Pseudomonas fluorescens lipase in phosphate buffer (pH 7.0).

  • Hydrolysis completes within 6 hours at 37°C, avoiding harsh acidic conditions.

Analytical Characterization

Critical spectroscopic data for 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid:

Technique Key Signals
IR (KBr) 3290 cm1^{-1} (N-H stretch), 1735 cm1^{-1} (C=O ester), 1665 cm1^{-1} (C=O amide)
1^1H NMR δ 8.27 (d, indole H-7), δ 4.30 (s, Br-CH2_2), δ 2.40 (t, butanoic acid CH2_2)
13^{13}C NMR δ 163.80 (COO^-), δ 148.90 (C=N), δ 30.80 (C-4 brominated)

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination :
    Competing 3-bromination is minimized using acetyl bromide and low temperatures.

  • Racemization During Coupling :
    EDCl/HOBt suppresses racemization, preserving stereochemical integrity.

  • Purification :
    Reverse-phase HPLC (C18 column, acetonitrile:water gradient) resolves Z/E isomers.

Industrial-Scale Considerations

The patent WO2003045899A1 highlights scalability:

  • Solvent Recovery : Ethyl acetate and methanol are recycled via distillation.

  • Waste Reduction : Sodium dithionite quenches excess bromine, reducing hazardous waste .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the acetyl and carboxyl groups.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing indole derivatives exhibit anticancer properties. The specific compound 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancers.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells by inducing cell cycle arrest at the G2/M phase. This was attributed to increased expression of p53 and subsequent activation of apoptotic pathways.

Potential as a Neuroprotective Agent

Indole derivatives are known for their neuroprotective effects. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage.

Case Study:
Research published in Neuropharmacology highlighted that 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid exhibited protective effects against glutamate-induced toxicity in primary neuronal cultures. The mechanism involved modulation of glutamate receptors and reduction of reactive oxygen species.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, which are critical in treating chronic inflammatory diseases.

Case Study:
A study in the International Journal of Inflammation indicated that 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid reduced pro-inflammatory cytokine levels (such as TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential use in managing inflammatory conditions.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties against various bacterial strains.

Case Study:
In a study published in the Journal of Antibiotics, researchers found that 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets. The brominated indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural motifs include:

  • Acetyl amino linker: Enhances hydrogen-bonding capacity and conformational flexibility.
  • Butanoic acid terminus: Provides acidity and solubility in aqueous environments.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Substituents Reference
4-{[(4-Bromo-1H-indol-1-yl)acetyl]amino}butanoic acid C₁₄H₁₄BrN₂O₃ 353.18 (calc.) Bromoindole, acetyl amide, carboxylic acid 4-Bromoindole, acetyl linkage N/A
4-(1-Benzyl-1H-indol-3-yl)butanoic acid C₁₉H₁₉NO₂ 293.4 Benzyl-indole, carboxylic acid Benzyl group at indole N1
4-Oxo-4-((2-oxo-1,2-diphenylethyl)amino)butanoic acid C₁₈H₁₇N₂O₃ 311.34 Oxo group, diphenylethyl amide Diphenylethyl, ketone
4-(1,3-Dioxoisoindol-2-yl)butanoic acid C₁₂H₁₁NO₄ 233.22 Phthalimide, carboxylic acid Cyclic imide
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate C₂₂H₂₆N₂O₄ 356.44 Methoxyphenyl, ester, methylene Dual methoxyphenyl substituents

Key Observations :

  • Substituent Effects : The bromoindole group in the target compound may enhance electrophilic reactivity compared to benzyl-indole () or methoxyphenyl () derivatives.
  • Linker Diversity : The acetyl amide linker contrasts with the phthalimide ring () or ester groups (), affecting solubility and metabolic stability.
  • Molecular Weight : The target compound (MW ~353) is heavier than benzyl-indole (293.4, ) but lighter than the methoxyphenyl ester (356.44, ).

Regulatory and Handling Considerations

  • Hazard Profiles : Phthalimide derivatives () are classified as irritants (Xi), suggesting that the target compound’s handling may require similar precautions.
  • Regulatory Codes : HS codes (e.g., 2925190090 for imides, ) provide insights into regulatory categorization, though the target compound’s classification would depend on its exact application.

Biological Activity

4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. The compound's unique structure combines a brominated indole moiety with an acetyl group and a butanoic acid side chain, potentially enabling it to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid is C14H15BrN2O3, with a molecular weight of approximately 339.18 g/mol. The structural features are as follows:

Property Details
Molecular FormulaC14H15BrN2O3
Molecular Weight339.18 g/mol
CAS Number1219588-62-1

The biological activity of 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid can be attributed to its ability to modulate various biological processes through interactions with specific enzymes and receptors. Indole derivatives have been shown to exhibit activities such as:

  • Anticancer properties : Indole compounds often inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial effects : Many indole derivatives demonstrate significant antibacterial and antifungal activities.

The presence of the bromine atom may enhance the compound's binding affinity to target proteins, potentially increasing its efficacy.

Case Studies

Several studies have investigated the biological effects of indole derivatives similar to 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid:

  • Anticancer Activity : A study on related indole compounds revealed that they could inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). These compounds induced apoptosis via caspase activation and demonstrated a significant reduction in cell viability at low micromolar concentrations .
  • Antimicrobial Studies : Research has shown that indole derivatives possess potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid were found to exhibit greater antibacterial activity compared to standard antibiotics .
  • Neuroprotective Effects : Some indole derivatives have been studied for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of compounds like 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid. Variations in substituents on the indole ring can significantly influence the compound's potency and selectivity towards specific biological targets.

Compound Biological Activity
4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acidPotential anticancer and antimicrobial properties
4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acidEnhanced binding affinity and bioactivity
4-(1H-Indol-1-yl)butanoic acidLacks acetyl group; serves as a simpler analog

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid?

  • Methodology : A two-step synthesis is typical:

Bromination : Introduce bromine at the 4-position of 1H-indole using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature) .

Acetylation and coupling : React 4-bromo-1H-indole with chloroacetyl chloride, followed by amide coupling with 4-aminobutanoic acid using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DCM .

  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm structure by 1H^1H-NMR (e.g., indole proton at δ 7.2–7.4 ppm, acetyl methylene at δ 4.1–4.3 ppm) .

Q. How can the purity of this compound be assessed prior to biological assays?

  • Analytical workflow :

HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to achieve >95% purity. Retention time varies based on mobile phase .

LC-MS : Confirm molecular ion ([M+H]+^+ at m/z 367.2) and absence of side products (e.g., unreacted indole or acetylated byproducts) .

  • Critical parameters : Optimize column temperature (25–40°C) to resolve polar impurities .

Q. What safety precautions are essential when handling brominated indole derivatives?

  • Protocols :

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Neutralize brominated waste with 10% sodium thiosulfate before disposal .
    • Emergency measures : For skin contact, rinse with water for 15 minutes; for spills, absorb with inert material and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the acetyl-amino group to the butanoic acid moiety?

  • Experimental variables :

  • Solvent selection : Anhydrous DMF or THF improves carbodiimide-mediated coupling yields compared to DCM .
  • Catalyst : Add 1–5 mol% DMAP to enhance reaction rates by stabilizing the active ester intermediate .
    • Troubleshooting : If yields <70%, consider pre-activating the carboxylic acid with HOBt before adding the amine .

Q. What strategies resolve contradictions in reported biological activity data across assays?

  • Case study : Discrepancies in IC50_{50} values for kinase inhibition may arise from:

Assay conditions : Varying ATP concentrations (e.g., 1 μM vs. 10 μM) alter competitive binding kinetics. Standardize ATP levels to 10 μM .

Solvent effects : DMSO >1% can denature proteins; use ≤0.5% in cell-free assays .

  • Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How does the bromine substituent influence the compound’s stability under physiological conditions?

  • Degradation studies :

pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor via HPLC; bromine increases stability at pH 7.4 (t1/2_{1/2} >24 hrs) but promotes hydrolysis at pH 2.0 (t1/2_{1/2} ~6 hrs) .

Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the C-Br bond .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Workflow :

Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to map binding poses. The acetyl-amino group often forms hydrogen bonds with catalytic lysine residues .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; RMSD <2 Å indicates robust interactions .

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